molecular formula C25H21N3O3S B2863803 3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one CAS No. 88735-62-0

3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B2863803
CAS No.: 88735-62-0
M. Wt: 443.52
InChI Key: VBCSKEYQYSTADW-UHFFFAOYSA-N
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Description

3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is notable for its fluorescent properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde . This intermediate is then reacted with appropriate thiazole derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to intramolecular charge transfer (ICT) mechanisms, which are modulated by the electron-donating and electron-withdrawing groups present in the molecule . In biological systems, it can interact with nucleic acids and proteins, leading to changes in their fluorescence properties, which can be used for imaging and diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one apart is its unique combination of coumarin and thiazole moieties, which enhances its fluorescent properties and broadens its range of applications in scientific research.

Properties

IUPAC Name

3-[2-[7-(diethylamino)-2-iminochromen-3-yl]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-3-28(4-2)17-10-9-16-12-19(23(26)30-22(16)13-17)24-27-20(14-32-24)18-11-15-7-5-6-8-21(15)31-25(18)29/h5-14,26H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCSKEYQYSTADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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